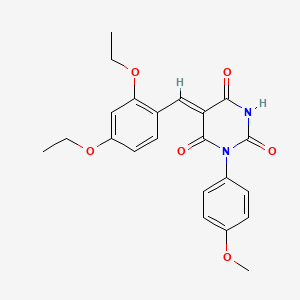![molecular formula C18H14BrN3O3S B5985597 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5985597.png)
1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole, also known as BBNT, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. BBNT has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory bowel disease.
Mécanisme D'action
1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole is a selective and potent inhibitor of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole reduces the production of prostaglandins, which are involved in the inflammatory response. 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole has also been investigated for its potential use in the treatment of inflammatory bowel disease, as it has been shown to reduce inflammation in the gut.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole has several advantages for lab experiments, including its potent and selective inhibition of COX-2, its ability to inhibit NF-κB, and its anti-inflammatory and anti-cancer properties. However, 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole. Another area of research is the investigation of 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole for its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosing and administration of 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole for therapeutic use.
Méthodes De Synthèse
1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole can be synthesized using a multi-step process involving the reaction of 2-bromobenzoyl chloride with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by the reaction of the resulting intermediate with 2-nitrophenylthiol. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole has been extensively studied in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to have potent anti-inflammatory, analgesic, and anti-cancer properties. 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole has also been investigated for its potential use in the treatment of Alzheimer's disease and inflammatory bowel disease.
Propriétés
IUPAC Name |
(2-bromophenyl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c1-11-17(26-16-10-6-5-9-15(16)22(24)25)12(2)21(20-11)18(23)13-7-3-4-8-14(13)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNYYWWEGTVGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 5-[(diphenylacetyl)amino]isophthalate](/img/structure/B5985514.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5985520.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]benzohydrazide](/img/structure/B5985533.png)
![1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5985537.png)
![N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5985539.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B5985551.png)
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5985555.png)
![N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5985560.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5985562.png)
![N-[2-(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5985581.png)
![1,2-dihydro-5-acenaphthylenyl[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5985583.png)

![4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B5985596.png)
![N-cyclopropyl-N'-[2-(4-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5985599.png)